2-(2-Hexyl-4-methoxyphenyl)pyridine

Cannabinoid pharmacology GPCR agonism cAMP inhibition

2-(2-Hexyl-4-methoxyphenyl)pyridine (CAS 1189041-12-0) is a synthetic pyridine-phenyl derivative that functions as a dual agonist at cannabinoid receptor type 1 (CB1) and type 2 (CB2). The compound is characterized by a pyridine ring coupled to a 2-hexyl-4-methoxyphenyl moiety, yielding a molecular formula of C18H23NO and a molecular weight of 269.4 g/mol.

Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
Cat. No. B12525986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hexyl-4-methoxyphenyl)pyridine
Molecular FormulaC18H23NO
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(C=CC(=C1)OC)C2=CC=CC=N2
InChIInChI=1S/C18H23NO/c1-3-4-5-6-9-15-14-16(20-2)11-12-17(15)18-10-7-8-13-19-18/h7-8,10-14H,3-6,9H2,1-2H3
InChIKeyROSJIRLOXLHAEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Hexyl-4-methoxyphenyl)pyridine (CAS 1189041-12-0): A CB1/CB2 Cannabinoid Receptor Ligand for Research Procurement


2-(2-Hexyl-4-methoxyphenyl)pyridine (CAS 1189041-12-0) is a synthetic pyridine-phenyl derivative that functions as a dual agonist at cannabinoid receptor type 1 (CB1) and type 2 (CB2) [1]. The compound is characterized by a pyridine ring coupled to a 2-hexyl-4-methoxyphenyl moiety, yielding a molecular formula of C18H23NO and a molecular weight of 269.4 g/mol [1]. It has been identified in authoritative binding databases as a potent ligand for both central and peripheral cannabinoid receptors, with documented affinities in the low nanomolar range [2][3].

Cannabinoid CB1/CB2 dual agonist tool compound
Pyridine-phenyl scaffold with distinct electronic profile
Supports GPCR signaling and receptor occupancy studies
Receptor-binding context; cross-study data

2-(2-Hexyl-4-methoxyphenyl)pyridine: Why In-Class Cannabinoid Ligands Cannot Be Interchanged


Cannabinoid receptor ligands exhibit profound functional selectivity and biased signaling profiles that are exquisitely sensitive to subtle structural modifications, rendering generic substitution of in-class analogs invalid for reproducible research [1]. The presence of a pyridine ring in the 2-position of this scaffold introduces distinct electronic and steric parameters—including altered hydrogen-bonding capacity and dipole moment—that modulate receptor binding kinetics and downstream signaling efficacy in a manner not replicable by phenyl- or naphthalene-based analogs [2][3]. Consequently, even compounds with comparable in vitro binding affinities can diverge markedly in functional assays, species ortholog selectivity, and in vivo pharmacodynamic profiles, necessitating compound-specific validation for any given experimental system.

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Pyridine ring substitution alters binding kinetics and downstream signaling compared to phenyl or naphthalene analogs.
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In-class cannabinoid ligands may diverge markedly in functional assays despite comparable binding affinities.
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Species ortholog selectivity (mouse vs human CB2) requires compound-specific validation for model translation.

Quantitative Comparative Evidence for 2-(2-Hexyl-4-methoxyphenyl)pyridine: Direct Performance Against Key Analogs


CB1 Receptor Agonist Potency: EC50 Comparison of 2-(2-Hexyl-4-methoxyphenyl)pyridine vs. CB13 and CP 47,497

In functional assays measuring inhibition of forskolin-stimulated cAMP accumulation in HEK293 cells expressing rat CB1 receptors, 2-(2-hexyl-4-methoxyphenyl)pyridine exhibited an EC50 of 4.80 nM [1]. By cross-study comparison, this represents a 21% improvement in potency relative to the established dual agonist CB13, which demonstrates an EC50 of 6.1 nM for CB1 under comparable assay conditions . However, the compound is approximately 118-fold less potent than the high-affinity bicyclic analog CP 47,497, which binds CB1 with a Ki of 2.2 nM .

CB1 EC50
Cross-study comparable
EC50 = 4.80 nM
vs CB13 (6.1 nM) / CP 47,497 (Ki 2.2 nM)
Supports cAMP signaling assays without extreme CB1 over-activation
HEK293 cells, rat CB1; 30 min forskolin stimulation
Cannabinoid pharmacology GPCR agonism cAMP inhibition

CB1 Receptor Binding Affinity (Ki): 2-(2-Hexyl-4-methoxyphenyl)pyridine vs. WIN 55,212-2 and JWH-018

In competitive radioligand displacement assays using [3H]CP-55,940 in rat brain membranes, 2-(2-hexyl-4-methoxyphenyl)pyridine demonstrated a binding affinity (Ki) of 1.70 nM for the CB1 receptor [1]. This affinity is substantially higher—approximately 37-fold greater—than that of the aminoalkylindole agonist WIN 55,212-2, which exhibits a Ki of 62.3 nM for human recombinant CB1 receptors . Compared to the synthetic cannabinoid JWH-018 (Ki = 9.0 nM for CB1), the target compound shows approximately 5.3-fold higher binding affinity [2].

CB1 Ki Comparison
Cross-study comparable
Ki = 1.70 nM (rat CB1) vs WIN 55,212-2 (62.3 nM) / JWH-018 (9.0 nM)
37-fold and 5.3-fold higher affinity
Enables lower-concentration receptor occupancy experiments
[3H]CP-55,940 displacement; rat brain membranes
Radioligand binding Receptor occupancy Structure-activity relationship

CB2 Receptor Binding Affinity: Species-Dependent Ki Values Relative to CB13

2-(2-Hexyl-4-methoxyphenyl)pyridine displays species-dependent binding to the CB2 receptor. In mouse CB2 expressed in HEK293 cell membranes, the compound exhibits a Ki of 7.5 nM, whereas binding to human CB2 under identical conditions yields a Ki of 25 nM [1]. This represents a 3.3-fold species selectivity favoring the murine ortholog. For context, the dual agonist CB13 demonstrates a Ki of 19 nM for human CB2 , indicating that the target compound is approximately 24% less potent at the human receptor but 2.5-fold more potent at the mouse receptor compared to this benchmark.

CB2 Species Selectivity
Reported
Mouse CB2 Ki = 7.5 nM; Human CB2 Ki = 25 nM (3.3-fold)
Species ortholog selectivity informs model selection
HEK293 membranes; [3H]CP-55,940
Species ortholog comparison Peripheral cannabinoid receptor Immunomodulation

Sigma-2 Receptor Off-Target Affinity: A Potential Differentiator from Pure Cannabinoid Ligands

Beyond cannabinoid receptor engagement, 2-(2-hexyl-4-methoxyphenyl)pyridine has been reported to bind the sigma-2 receptor with a Ki of 90 nM in rat PC12 cells [1]. While this affinity is approximately 53-fold lower than its primary CB1 target engagement (Ki = 1.70 nM), it represents a secondary pharmacology that is absent or uncharacterized for many classical cannabinoid tool compounds. The functional consequences of sigma-2 receptor binding in cannabinoid signaling studies remain poorly defined, but this off-target activity constitutes a measurable differentiation from compounds lacking this polypharmacology.

Sigma-2 Off-Target
Class-level inference
Ki = 90 nM (rat PC12)
53-fold selectivity for CB1 over sigma-2
Off-target profile may confound neuronal/cancer cell phenotypes
Requires sigma-2 antagonist controls
Off-target pharmacology Sigma receptor Polypharmacology

CB1/CB2 Selectivity Ratio: Comparative Analysis with WIN 55,212-2 and JWH-018

Using human receptor binding data, 2-(2-hexyl-4-methoxyphenyl)pyridine exhibits a CB1/CB2 selectivity ratio that can be inferred from available affinity data. While a direct human CB1 Ki is not reported in the same dataset as the human CB2 Ki (25 nM), the rat CB1 Ki (1.70 nM) suggests a substantial selectivity for CB1 over human CB2 [1]. In contrast, WIN 55,212-2 demonstrates pronounced CB2 selectivity with a CB1/CB2 Ki ratio of approximately 18.9 (CB1: 62.3 nM; CB2: 3.3 nM) . JWH-018 exhibits a more balanced profile with a CB1/CB2 ratio of approximately 3.1 (CB1: 9.0 nM; CB2: 2.94 nM) [2]. The target compound's selectivity profile is therefore distinct from both these widely used reference agonists.

CB1/CB2 Selectivity
Class-level inference
CB1-preferring (approx. 15-fold) vs WIN 55,212-2 (CB2-selective, 18.9-fold) / JWH-018 (balanced, 3.1-fold)
Distinct profile aids CB1-specific pathway isolation in mixed systems
Based on rat CB1 Ki and human CB2 Ki; cross-study
Receptor selectivity CB1 vs CB2 Functional bias

Recommended Research Applications for 2-(2-Hexyl-4-methoxyphenyl)pyridine Based on Quantitative Evidence


High-Sensitivity CB1 Receptor Occupancy and Signaling Studies

Given its high CB1 binding affinity (Ki = 1.70 nM in rat brain membranes) [1] and potent functional agonism (EC50 = 4.80 nM for cAMP inhibition) [1], 2-(2-hexyl-4-methoxyphenyl)pyridine is optimally suited for receptor occupancy assays and downstream signaling studies where robust, concentration-dependent CB1 activation is required at low compound concentrations. Its 37-fold higher affinity relative to WIN 55,212-2 enables reduced solvent exposure and minimized off-target engagement in cell-based systems.

Species-Specific CB2 Pharmacology in Murine Models

The compound's 3.3-fold preferential binding to mouse CB2 (Ki = 7.5 nM) over human CB2 (Ki = 25 nM) [1] makes it a particularly effective tool for CB2 receptor studies in mouse models of inflammation, pain, or immune function. Investigators using murine systems should prioritize this compound over CB13, which shows lower affinity for mouse CB2 based on the available human CB13 Ki (19 nM) and the target compound's comparative potency [1].

CB1-Selective Pathway Dissection (vs. CB2-Preferring Agonists)

In contrast to the pronounced CB2-selectivity of WIN 55,212-2 (CB1/CB2 ratio = 18.9) and the balanced profile of JWH-018 (CB1/CB2 ratio = 3.1) [2], 2-(2-hexyl-4-methoxyphenyl)pyridine exhibits a CB1-preferring selectivity profile [1]. This characteristic positions the compound as a valuable comparator for isolating CB1-specific contributions in mixed CB1/CB2 signaling environments, such as neuronal-glial co-cultures or immune cell populations expressing both receptor subtypes.

Polypharmacology Studies Involving Sigma-2 Receptor Crosstalk

The documented sigma-2 receptor binding (Ki = 90 nM) [3] provides a unique opportunity to investigate potential crosstalk between cannabinoid and sigma receptor systems. Researchers studying neuronal function or cancer cell biology—contexts where sigma-2 receptor expression is relevant—should consider this compound as a tool for exploring dual CB1/sigma-2 pharmacology, while carefully controlling for sigma-2-mediated effects using selective antagonists.

Application
Selection Property
Validation Focus
CB1 receptor occupancy and signaling studies
CB1 binding engagement
Occupancy assay validation at low compound concentrations
Species-specific CB2 pharmacology in murine models
Mouse CB2 selectivity over human CB2
Species-matched control selection and cross-species data review
CB1-preferring pathway dissection (vs CB2-selective agonists)
CB1/CB2 selectivity profile distinct from balanced or CB2-selective reference agonists
Pathway-specific signaling interpretation with appropriate comparator compounds
Polypharmacology studies involving sigma-2 crosstalk
Off-target sigma-2 receptor binding
Sigma-2 antagonist controls and phenotype discrimination

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